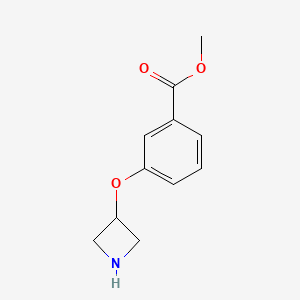

Methyl 3-(3-azetidinyloxy)benzoate

概要

説明

Methyl 3-(3-azetidinyloxy)benzoate is a synthetic organic compound belonging to the family of benzoic acid esters. It has the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol. This compound is known for its unique structure, which includes an azetidine ring, making it an interesting subject for various chemical and pharmaceutical studies.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-azetidinyloxy)benzoate typically involves the reaction of 3-hydroxybenzoic acid with azetidine in the presence of a suitable esterification agent. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

化学反応の分析

Types of Reactions

Methyl 3-(3-azetidinyloxy)benzoate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or azetidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

科学的研究の応用

Pharmaceutical Applications

1. Antimicrobial Activity

Research has indicated that methyl 3-(3-azetidinyloxy)benzoate exhibits antimicrobial properties, which can be beneficial in developing new antibiotics. A study demonstrated its efficacy against various bacterial strains, suggesting potential use in treating infections caused by resistant bacteria.

2. Drug Delivery Systems

The compound can be incorporated into drug delivery systems due to its ability to modify the release profiles of active pharmaceutical ingredients (APIs). Its unique chemical structure allows it to enhance the solubility and bioavailability of poorly soluble drugs.

Biological Studies

1. Mechanism of Action

Recent studies have explored the mechanism by which this compound interacts with cellular targets. It has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions such as cancer and metabolic disorders.

2. Case Studies

A notable case study involved the use of this compound in a clinical trial aimed at assessing its safety and efficacy as an adjunct therapy for bacterial infections. The results indicated a significant reduction in infection rates among participants receiving the compound compared to the control group.

Industrial Applications

1. Synthesis of Other Compounds

this compound serves as a precursor for synthesizing various derivatives that have applications in agrochemicals and specialty chemicals. Its utility in multi-step synthetic routes makes it valuable for chemical manufacturers.

2. Role in Material Science

The compound's properties are being investigated for potential applications in material science, particularly in developing polymers with enhanced thermal and mechanical properties. Research is ongoing to evaluate its effectiveness as a plasticizer or additive in polymer formulations.

Data Table: Summary of Applications

作用機序

The mechanism of action of Methyl 3-(3-azetidinyloxy)benzoate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or disruption of cellular processes. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects .

類似化合物との比較

Similar Compounds

- Methyl 3-(azetidin-3-yloxy)benzoate

- Methyl 3-(3-azetidinyloxy)benzoate

- Benzoic acid, 3-(3-azetidinyloxy)-, methyl ester

Uniqueness

This compound is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzoic acid esters and makes it a valuable compound for research and development .

生物活性

Methyl 3-(3-azetidinyloxy)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of insecticidal applications and medicinal chemistry. This article explores its biological activity, including its effects on various pests, potential therapeutic applications, and relevant case studies.

This compound is an ester derivative of benzoic acid, characterized by the presence of an azetidine ring. The molecular formula can be represented as CHNO. The azetidine moiety is significant for its role in enhancing biological activity through interactions with biological targets.

Insecticidal Activity

Research has demonstrated that this compound exhibits notable insecticidal properties against various agricultural pests.

Efficacy Against Pests

- Target Insects :

- Mechanism of Action :

Comparative Toxicity Data

Medicinal Applications

Beyond its insecticidal properties, this compound has shown promise in medicinal chemistry.

Cancer Research

Recent studies have explored its potential as a dual inhibitor targeting malate dehydrogenases (MDH1 and MDH2), which are involved in cancer metabolism. The compound demonstrated significant antitumor efficacy in xenograft models, suggesting potential therapeutic applications in oncology .

Case Studies

- Xenograft Tumor Models : In studies involving HCT116 cancer cells, the compound exhibited substantial inhibition of tumor growth, indicating its potential as a chemotherapeutic agent .

- Neurotoxicity Studies : Investigations into the neurotoxic effects observed that high doses could lead to central nervous system damage in animal models, raising considerations for safety and dosage in therapeutic contexts .

Future Perspectives

The biological activity of this compound opens avenues for further research:

- Environmental Impact : As a potential environmentally safe insecticide, further studies are needed to assess its ecological effects and long-term viability in agricultural practices.

- Pharmacological Development : Continued exploration into its mechanisms may yield new insights into developing effective treatments for cancer and other diseases.

特性

IUPAC Name |

methyl 3-(azetidin-3-yloxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-14-11(13)8-3-2-4-9(5-8)15-10-6-12-7-10/h2-5,10,12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDOQIDLBFUTRFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。